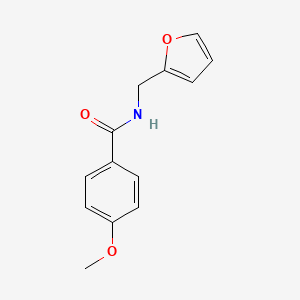

N-(furan-2-ylmethyl)-4-methoxybenzamide

Description

N-(Furan-2-ylmethyl)-4-methoxybenzamide is a benzamide derivative featuring a furan-2-ylmethyl group attached to the nitrogen atom and a 4-methoxy substituent on the benzamide ring. For instance, furan-containing benzamides serve as intermediates in synthesizing heterocyclic compounds like diazepines (e.g., 4-(furan-2-ylmethyl)-1,2,3,4-tetrahydrobenzo[e][1,4]diazepin-5-ones) via copper-catalyzed reactions . Additionally, 4-methoxybenzamide derivatives are utilized in oligonucleotide conjugates to study stability under varying pH conditions or as ligands in metal complexes .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-16-11-6-4-10(5-7-11)13(15)14-9-12-3-2-8-17-12/h2-8H,9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFJLOUYYUBYOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with furan-2-ylmethanamine. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC under microwave-assisted conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave reactors and effective coupling reagents ensures efficient production. The crude products are purified by crystallization or flash chromatography to obtain the final compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The benzamide group can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized furan derivatives, reduced amines, and substituted benzamides.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-methoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of N-(furan-2-ylmethyl)-4-methoxybenzamide is not well-documented. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate the detailed mechanism of action and identify the molecular targets involved.

Comparison with Similar Compounds

Key Observations :

- The furan-2-ylmethyl group (as in the target compound) enhances π-π stacking in heterocyclic synthesis, improving reaction yields (e.g., 60–90% for diazepines ).

- Aminohexyl chains (e.g., in N-(6-aminohexyl)-4-methoxybenzamide) improve solubility in aqueous buffers but reduce stability at acidic pH .

Key Observations :

- Copper catalysis is highly efficient for cyclization reactions involving furan-2-ylmethyl groups, achieving up to 90% yields .

- Cobalt-mediated carbonylation offers a versatile route for introducing tert-butyl groups but requires optimization for scalability .

Physicochemical Properties and Stability

Stability and solubility vary with substituent chemistry:

- N-(6-aminohexyl)-4-methoxybenzamide exhibits pH-dependent stability in oligonucleotide conjugates, with 80% degradation at pH 4.5 after 24 hours due to P-N bond hydrolysis .

- N-(tert-butyl)-4-methoxybenzamide shows high stability in organic solvents (e.g., chloroform), as evidenced by resolved NMR signals (δ 167.4 for carbonyl) .

- Furan-containing derivatives (e.g., 2a–2c) are typically lipophilic, favoring solubility in ethyl acetate and dichloromethane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.